4-Benzothiazolol

Description

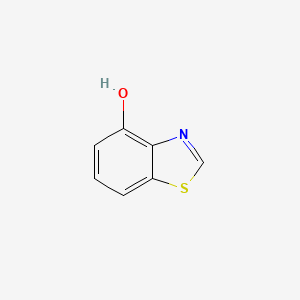

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzothiazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c9-5-2-1-3-6-7(5)8-4-10-6/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFKDDMHHUEVPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60224947 | |

| Record name | 4-Hydroxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60224947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7405-23-4 | |

| Record name | 4-Hydroxybenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007405234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzothiazolol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60224947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzothiazolol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P649L66JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Benzothiazolol: Chemical Structure, Properties, and Therapeutic Potential

Introduction

This compound is a heterocyclic organic compound featuring a benzene ring fused to a thiazole ring, with a hydroxyl group substituted at the 4-position. This scaffold is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by benzothiazole derivatives. These activities include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological significance of this compound, with a focus on its potential as a core structure in modern drug discovery.

Chemical Identity and Structure

This compound, also known by its IUPAC name 1,3-benzothiazol-4-ol, is structurally characterized by its bicyclic aromatic system containing both nitrogen and sulfur heteroatoms. The hydroxyl group at position 4 is a key functional feature, providing a site for further chemical modification and influencing the molecule's electronic properties and potential for hydrogen bonding.

| Identifier | Value | Source(s) |

| IUPAC Name | 1,3-benzothiazol-4-ol | [1] |

| CAS Number | 7405-23-4 | [1] |

| Molecular Formula | C₇H₅NOS | [2] |

| Molecular Weight | 151.19 g/mol | [1][2] |

| Canonical SMILES | C1=CC(=C2C(=C1)SC=N2)O | [3] |

| InChI | InChI=1S/C7H5NOS/c9-5-2-1-3-6-7(5)8-4-10-6/h1-4,9H | [3] |

| InChIKey | NZFKDDMHHUEVPI-UHFFFAOYSA-N | [3] |

| Synonyms | 4-Hydroxybenzothiazole, Benzo[d]thiazol-4-ol, NSC-403244 | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile in potential drug development applications. A summary of available quantitative data is presented below.

| Property | Value | Type | Source(s) |

| Water Solubility | 8.80 x 10⁵ mg/L (at 16 °C) | Experimental | [3] |

| pKa | 7.71 ± 0.40 | Predicted | [3] |

| LogP | 2.0019 | Computed | [2] |

| Topological Polar Surface Area (TPSA) | 33.12 Ų | Computed | [2] |

| Hydrogen Bond Donor Count | 1 | Computed | [1] |

| Hydrogen Bond Acceptor Count | 3 | Computed | [1] |

| Melting Point | Data not available | - | |

| Boiling Point | Data not available | - |

Synthesis of this compound

The synthesis of benzothiazole derivatives is well-established in organic chemistry. The most prevalent method involves the condensation of a 2-aminothiophenol derivative with a suitable electrophile, such as an aldehyde, carboxylic acid, or acyl chloride.

General Synthesis Workflow

A common pathway to synthesize hydroxylated benzothiazoles involves the reaction of a corresponding 2-aminomercaptophenol with a one-carbon source, followed by cyclization.

References

Spectroscopic Profile of 4-Benzothiazolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Benzothiazolol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public, experimentally verified spectroscopic data for this specific molecule, this document presents a representative dataset based on the well-established principles of NMR, IR, and Mass Spectrometry for the benzothiazole scaffold and related aromatic hydroxy compounds. Detailed experimental protocols for acquiring such data are also provided.

Introduction

This compound is a derivative of benzothiazole, a bicyclic heterocyclic compound with a benzene ring fused to a thiazole ring. The introduction of a hydroxyl group at the 4-position of the benzothiazole core significantly influences its electronic properties and potential biological activity, making its structural elucidation through spectroscopic methods crucial for research and development.

Spectroscopic Data

The following tables summarize the expected quantitative data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~9.5 - 10.5 | br s | - | -OH |

| ~8.80 | s | - | H-2 |

| ~7.55 | d | ~8.0 | H-7 |

| ~7.30 | t | ~8.0 | H-6 |

| ~7.10 | d | ~8.0 | H-5 |

Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C-4 |

| ~152.0 | C-2 |

| ~148.0 | C-7a |

| ~132.0 | C-3a |

| ~127.0 | C-6 |

| ~118.0 | C-5 |

| ~115.0 | C-7 |

Note: The chemical shifts are approximate and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3100 | Strong, Broad | O-H stretch (phenolic) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~1620 | Medium | C=N stretch (thiazole ring) |

| ~1580, 1470 | Medium to Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (phenolic) |

| ~1100 | Medium | C-S stretch |

| ~810 | Strong | C-H bend (aromatic, out-of-plane) |

Mass Spectrometry (MS)

Table 4: EI-MS Data

| m/z | Relative Intensity (%) | Assignment |

| 151 | 100 | [M]⁺ (Molecular Ion) |

| 123 | ~60 | [M-CO]⁺ |

| 96 | ~40 | [M-CO-HCN]⁺ |

| 69 | ~30 | [C₄H₃S]⁺ |

Experimental Protocols

NMR Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-180 ppm.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

-

KBr Pellet Method: 1-2 mg of this compound is finely ground with ~100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction: The sample is introduced via a direct insertion probe or a gas chromatograph (if the sample is sufficiently volatile and thermally stable).

EI-MS Conditions:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-500.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

The Solubility Profile of 4-Benzothiazolol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Benzothiazolol, a heterocyclic compound of significant interest in pharmaceutical research and organic synthesis. Understanding the solubility of this compound in various organic solvents is critical for its application in drug design, formulation development, and as a versatile chemical intermediate. This document outlines common experimental methodologies for solubility determination and presents a representative solubility profile in a range of organic solvents.

Core Concept: Solubility of this compound

This compound, also known as 4-hydroxybenzothiazole, is a molecule featuring a benzothiazole core with a hydroxyl group at the 4-position. This structure imparts a degree of polarity to the molecule, influencing its solubility in different media. Generally, this compound is expected to exhibit favorable solubility in polar organic solvents due to the potential for hydrogen bonding via its hydroxyl group and the nitrogen atom in the thiazole ring. Its solubility is anticipated to be lower in nonpolar solvents.

Quantitative Solubility Data

While specific, publicly available quantitative solubility data for this compound is limited, the following table provides a representative summary of expected solubility behavior in common organic solvents at ambient temperature (approximately 25°C). These values are illustrative and should be confirmed experimentally for specific applications.

| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant at 20°C) | Expected Solubility of this compound (g/L) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47.2 | > 100 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.7 | > 100 |

| Methanol | CH₃OH | 32.7 | 50 - 100 |

| Ethanol | C₂H₅OH | 24.5 | 20 - 50 |

| Acetone | C₃H₆O | 20.7 | 10 - 20 |

| Acetonitrile | C₂H₃N | 37.5 | 5 - 10 |

| Chloroform | CHCl₃ | 4.8 | 1 - 5 |

| Toluene | C₇H₈ | 2.4 | < 1 |

| Hexane | C₆H₁₄ | 1.9 | < 0.1 |

Note: The expected solubility values are estimates based on the chemical structure of this compound and general principles of solubility. Actual experimental values may vary depending on the purity of the compound and the solvent, as well as the temperature and pressure at which the measurement is conducted.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for any research or development involving this compound. The following are detailed methodologies for two common and reliable experimental techniques.

Gravimetric Method (Shake-Flask)

The shake-flask method is a standard and widely used technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or incubator is used to maintain a consistent temperature.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: A clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

Solvent Evaporation: A known volume of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.

-

Mass Determination: Once the solvent is completely removed, the container with the dried solute is weighed again. The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container.

-

Calculation of Solubility: The solubility is calculated in terms of mass per unit volume (e.g., g/L or mg/mL).

Workflow for Gravimetric Solubility Determination

Caption: Workflow for the gravimetric determination of solubility.

UV-Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the ultraviolet-visible range. It is a sensitive technique that can be used for determining lower solubility values.

Methodology:

-

Determination of λmax: A dilute solution of this compound in the chosen solvent is prepared and its UV-Vis spectrum is recorded to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in the selected solvent. The absorbance of each standard solution is measured at the λmax. A calibration curve of absorbance versus concentration is then plotted.

-

Preparation of Saturated Solution and Equilibration: A saturated solution is prepared and equilibrated as described in the gravimetric method (Steps 1 and 2).

-

Sample Withdrawal and Filtration: A clear aliquot of the supernatant is withdrawn and filtered (as in Step 4 of the gravimetric method).

-

Dilution: The saturated solution is quantitatively diluted with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.

-

Calculation of Concentration: The concentration of this compound in the diluted sample is determined using the equation of the line from the calibration curve. The concentration of the original saturated solution is then calculated by taking the dilution factor into account. This concentration represents the solubility of the compound.

Logical Relationship for UV-Vis Solubility Measurement

Caption: Logical steps for determining solubility via UV-Vis spectrophotometry.

Conclusion

The solubility of this compound in organic solvents is a key parameter influencing its utility in various scientific and industrial applications. While this guide provides a foundational understanding and expected trends, it is imperative for researchers to perform experimental verification of solubility for their specific conditions and solvent systems. The detailed protocols provided herein offer robust starting points for obtaining accurate and reliable solubility data.

A Comprehensive Technical Guide to the Biological Activity of the 4-Hydroxybenzothiazole Scaffold

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxybenzothiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the multifaceted pharmacological profile of 4-hydroxybenzothiazole derivatives, with a focus on their anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity

Derivatives of 4-hydroxybenzothiazole have demonstrated promising anticancer activity against a range of human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through the intrinsic mitochondrial pathway, involving the activation of caspase cascades.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative 4-hydroxybenzothiazole derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| BTD-1 | HCT116 (Colon) | 5 | |

| YLT322 | HepG2 (Liver) | 2 | |

| PB11 | U87 (Glioblastoma) | < 0.05 | |

| PB11 | HeLa (Cervical) | < 0.05 | |

| Compound A | HepG2 (Liver) | 38.54 (48h) | |

| Compound B | HepG2 (Liver) | 29.63 (48h) | |

| Compound 8j | U937 (Leukemia) | 5.2 | |

| Compound 8k | U937 (Leukemia) | 6.6 |

Experimental Protocols for Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Treat the cells with various concentrations of the 4-hydroxybenzothiazole derivative (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for another 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western blotting is used to detect specific proteins in a sample and can be employed to observe changes in the expression of apoptosis-related proteins.

Protocol:

-

Protein Extraction: Treat cells with the 4-hydroxybenzothiazole derivative for the desired time, then lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved Caspase-9, Bax, Bcl-2, Cytochrome c) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.

Signaling Pathway for Anticancer Activity

The anticancer activity of 4-hydroxybenzothiazole derivatives is often mediated through the induction of the intrinsic apoptosis pathway.

Caption: Intrinsic apoptosis pathway induced by 4-hydroxybenzothiazole derivatives.

Antimicrobial Activity

4-Hydroxybenzothiazole derivatives have shown significant activity against a variety of bacterial and fungal strains. A key mechanism of their antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 4-hydroxybenzothiazole derivatives against various microorganisms.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 6c | E. coli | 4.85 (IC50) | |

| Compound 12 | A. baumannii | 8 | |

| Compound 16c | S. aureus | 0.025 (mM) | |

| A1 | E. coli | - | |

| A2 | S. aureus | - | |

| A9 | A. niger | - |

Note: Some references did not provide specific MIC values but indicated significant activity.

Experimental Protocols for Antimicrobial Activity Assessment

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the 4-hydroxybenzothiazole derivative in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing DNA gyrase, relaxed plasmid DNA (e.g., pBR322), ATP, and the 4-hydroxybenzothiazole derivative at various concentrations.

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., SDS and proteinase K).

-

Agarose Gel Electrophoresis: Separate the supercoiled and relaxed forms of the plasmid DNA on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.

Signaling Pathway for Antimicrobial Activity

The inhibition of DNA gyrase by 4-hydroxybenzothiazole derivatives disrupts DNA replication and leads to bacterial cell death.

Caption: Inhibition of DNA gyrase by 4-hydroxybenzothiazole derivatives.

Neuroprotective Activity

Certain 4-hydroxybenzothiazole derivatives have shown potential as neuroprotective agents, primarily through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This activity is relevant for the treatment of neurodegenerative diseases like Alzheimer's disease.

Quantitative Neuroprotective Activity Data

The following table shows the AChE inhibitory activity of a 4-hydroxybenzothiazole derivative.

| Compound ID | Target | IC50 (µM) | Reference |

| Compound 3L | Acetylcholinesterase (AChE) | - |

Note: The reference indicates inhibitory activity but does not provide a specific IC50 value in the abstract.

Experimental Protocol for Neuroprotective Activity Assessment

This spectrophotometric method is widely used to measure AChE activity and its inhibition.

Protocol:

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB (Ellman's reagent), and the 4-hydroxybenzothiazole derivative at various concentrations.

-

Enzyme Addition: Add acetylcholinesterase solution to the wells and incubate for 15 minutes at 25°C.

-

Substrate Addition: Initiate the reaction by adding acetylthiocholine iodide (ATCI).

-

Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals. The rate of the reaction is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway for Neuroprotective Activity

By inhibiting AChE, 4-hydroxybenzothiazole derivatives increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Caption: Acetylcholinesterase inhibition by 4-hydroxybenzothiazole derivatives.

Anti-inflammatory Activity

The 4-hydroxybenzothiazole scaffold has also been explored for its anti-inflammatory potential. The mechanism of action is thought to involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the modulation of the NF-κB signaling pathway.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the anti-inflammatory activity of a representative benzothiazole derivative.

| Compound ID | Assay | Inhibition (%) | Reference |

| Compound 17c | Carrageenan-induced rat paw edema (3h) | 80 | |

| Compound 17i | Carrageenan-induced rat paw edema (3h) | 78 |

Experimental Protocol for Anti-inflammatory Activity Assessment

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the 4-hydroxybenzothiazole derivative.

-

Enzyme Addition: Add COX-1 or COX-2 enzyme to the mixture.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Incubation: Incubate the reaction at 37°C for a specified time.

-

Termination and Measurement: Stop the reaction and measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

-

Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 value.

This protocol is used to assess the effect of the compounds on the activation of the NF-κB pathway.

Protocol:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages) and stimulate them with an inflammatory agent (e.g., LPS) in the presence or absence of the 4-hydroxybenzothiazole derivative.

-

Protein Extraction and Western Blotting: Follow the general Western blot protocol described in section 1.2.2, using primary antibodies against key proteins in the NF-κB pathway, such as phospho-IκBα, IκBα, and the p65 subunit of NF-κB.

Signaling Pathway for Anti-inflammatory Activity

4-hydroxybenzothiazole derivatives may exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which leads to a reduction in the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by 4-hydroxybenzothiazole derivatives.

This in-depth technical guide provides a comprehensive overview of the significant biological activities of the 4-hydroxybenzothiazole scaffold. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further investigation and development of this promising class of compounds for various therapeutic applications.

The Synthesis of 4-Benzothiazolol: A Journey Through Time and Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities. Among its many derivatives, 4-Benzothiazolol, also known as 4-hydroxybenzothiazole, holds particular interest due to its potential applications in drug discovery and materials science. This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic routes to this compound, detailed experimental protocols for key methodologies, and an exploration of the signaling pathways influenced by benzothiazole derivatives.

Discovery and Historical Context of Benzothiazole Synthesis

The story of benzothiazole synthesis begins in the late 19th century. The pioneering work of August Wilhelm von Hofmann in 1887 laid the foundation for the field with the first synthesis of 2-substituted benzothiazoles. These early methods typically involved the condensation of 2-aminothiophenol with various electrophiles.

Another significant historical milestone is the Jacobsen cyclization, which involves the radical-induced cyclization of thiobenzanilides. This method proved to be a highly effective strategy for the synthesis of the benzothiazole core. While these foundational methods were not specific to this compound, they established the fundamental chemical principles that would later be adapted for its synthesis.

The direct synthesis of this compound is less documented in early literature compared to other isomers. Its preparation often involves multi-step sequences, starting from precursors that allow for the introduction of the hydroxyl group at the 4-position of the benzene ring. A common strategy involves the synthesis of a methoxy-substituted benzothiazole, followed by demethylation to yield the desired 4-hydroxy derivative.

Key Synthetic Methodologies for this compound and Derivatives

The synthesis of this compound and its derivatives has evolved from classical condensation reactions to more sophisticated and greener methodologies. The primary and most versatile starting material for the construction of the benzothiazole ring is 2-aminothiophenol.

Condensation of 2-Aminothiophenol with Carboxylic Acids and Their Derivatives

This is one of the most fundamental and widely used methods for the synthesis of 2-substituted benzothiazoles. The reaction involves the condensation of 2-aminothiophenol with a carboxylic acid or its derivative (such as an acid chloride or ester) to form an intermediate amide, which then undergoes cyclization and dehydration to form the benzothiazole ring.

Experimental Protocol: Synthesis of 2-Substituted Benzothiazoles

-

Reaction Setup: A mixture of 2-aminothiophenol (1 equivalent) and a carboxylic acid (1.1 equivalents) is heated in a suitable solvent, often with a dehydrating agent or catalyst.

-

Catalyst/Dehydrating Agent: Polyphosphoric acid (PPA) is a commonly used reagent that serves as both a catalyst and a dehydrating agent. The reaction is typically heated to high temperatures (150-220 °C).

-

Work-up: After cooling, the reaction mixture is poured into a large volume of water or an ice-cold solution of sodium bicarbonate to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Synthesis via 4-Methoxybenzothiazole Intermediate

A prevalent strategy for obtaining this compound involves the synthesis of its methoxy-protected precursor, 4-methoxybenzothiazole, followed by a demethylation step.

Experimental Protocol: Synthesis of 4-Methoxybenzothiazole and Subsequent Demethylation

-

Step 1: Synthesis of 4-Methoxy-2-aminobenzothiazole:

-

Starting Material: The synthesis often starts from a commercially available substituted aniline, such as 3-methoxyaniline.

-

Thiocyanation: The aniline is treated with potassium thiocyanate in the presence of bromine in acetic acid to introduce the thiocyanate group at the ortho position to the amino group.

-

Cyclization: The resulting thiocyanate undergoes spontaneous cyclization to form the 2-amino-4-methoxybenzothiazole.

-

-

Step 2: Conversion to 4-Methoxybenzothiazole:

-

Deamination: The 2-amino group can be removed via a Sandmeyer-type reaction. The aminobenzothiazole is diazotized with sodium nitrite in an acidic medium, followed by treatment with a reducing agent like hypophosphorous acid to yield 4-methoxybenzothiazole.

-

-

Step 3: Demethylation to this compound:

-

Reagent: The 4-methoxybenzothiazole is treated with a strong demethylating agent, such as boron tribromide (BBr₃) or hydrobromic acid (HBr).

-

Procedure: The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures when using BBr₃.

-

Work-up: The reaction is quenched with water or methanol, and the product is extracted and purified.

-

Modern and Green Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and efficient methods for benzothiazole synthesis. These "green" approaches often utilize milder reaction conditions, recyclable catalysts, and alternative energy sources.

Examples of Green Synthesis Approaches:

-

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields for the condensation of 2-aminothiophenol with aldehydes or carboxylic acids.

-

Catalyst-Free Synthesis in Green Solvents: Some syntheses have been developed that proceed without a catalyst in environmentally benign solvents like water or ethanol.

-

Use of Solid-Supported Catalysts: Recyclable solid-supported catalysts, such as polymer-grafted iodine acetate, can be used to facilitate the reaction and simplify product purification.

Quantitative Data on Synthesis Methods

| Method | Starting Materials | Reagents/Catalyst | Reaction Conditions | Yield (%) | Reference |

| Classical Condensation | 2-Aminothiophenol, Carboxylic Acid | Polyphosphoric Acid (PPA) | 150-220 °C, several hours | 50-80 | General method |

| Synthesis via Methoxy Intermediate | 3-Methoxyaniline | KSCN, Br₂, AcOH; NaNO₂, H₃PO₂; BBr₃ | Multi-step, variable conditions | Varies per step | General strategy |

| Microwave-Assisted Synthesis | 2-Aminothiophenol, Aldehyde | None or mild acid | Microwave irradiation, minutes | 85-95 | Green chemistry literature |

| Catalyst-Free Synthesis | 2-Aminothiophenol, Benzaldehyde | NH₄Cl | Methanol-water, room temp, 1h | High | [1] |

| Solid-Supported Catalyst | 2-Aminothiophenol, Benzaldehyde | Polystyrene-grafted iodine acetate | Dichloromethane | High | [1] |

Signaling Pathways and Biological Activity of Benzothiazole Derivatives

While specific signaling pathway data for this compound is limited in the available literature, the broader class of benzothiazole derivatives has been shown to interact with various biological targets and signaling pathways, making them attractive for drug development.

PI3K/AKT Signaling Pathway

Several studies have demonstrated that certain benzothiazole derivatives can induce apoptosis in cancer cells by modulating the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth. Inhibition of this pathway by benzothiazole compounds can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, ultimately triggering programmed cell death in cancer cells.

Figure 1: Benzothiazole Derivatives and the PI3K/AKT Pathway

Experimental Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of a novel this compound derivative follows a standard procedure in medicinal chemistry research.

Figure 2: General Experimental Workflow

Conclusion

The synthesis of this compound, while not as prominently documented in early chemical literature as other benzothiazole derivatives, has benefited from the rich history of benzothiazole chemistry. From the foundational work of Hofmann to the development of modern, greener synthetic methods, the approaches to this important scaffold have become more efficient and versatile. The demonstrated biological activities of the broader benzothiazole class, particularly their impact on key cellular signaling pathways, underscore the potential of this compound and its derivatives as valuable building blocks for the development of new therapeutic agents. Further research into the specific biological targets of this compound is warranted to fully elucidate its therapeutic potential.

References

In-Depth Technical Guide to 4-Benzothiazolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Benzothiazolol (CAS Number: 7405-23-4; IUPAC Name: 1,3-benzothiazol-4-ol), a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document consolidates essential data on its physicochemical properties, spectroscopic profile, and analytical methodologies. Furthermore, it delves into the biological significance of the benzothiazole scaffold, outlining established experimental workflows for its synthesis and biological evaluation, and presents a putative signaling pathway relevant to its therapeutic potential.

Chemical Identity and Physicochemical Properties

This compound is a bicyclic aromatic compound featuring a benzene ring fused to a thiazole ring, with a hydroxyl group at the 4-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7405-23-4 | --INVALID-LINK--[1] |

| IUPAC Name | 1,3-benzothiazol-4-ol | --INVALID-LINK--[1] |

| Molecular Formula | C₇H₅NOS | --INVALID-LINK--[1] |

| Molecular Weight | 151.19 g/mol | --INVALID-LINK--[1] |

| Appearance | Off-white to pale yellow solid | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Slightly soluble in water | General knowledge |

| pKa | Not available | |

| LogP | 1.6 (Predicted) | --INVALID-LINK--[1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Representative data for the benzothiazole core and its derivatives are presented below.

Table 2: Spectroscopic Data for Benzothiazole Derivatives

| Technique | Key Features |

| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The proton of the hydroxyl group will appear as a broad singlet, with its chemical shift dependent on solvent and concentration. |

| ¹³C NMR | Aromatic carbons resonate in the region of δ 110-160 ppm. The carbon bearing the hydroxyl group will be shifted downfield. |

| FT-IR (cm⁻¹) | Broad O-H stretch (~3200-3600), aromatic C-H stretch (~3000-3100), C=N stretch (~1640), and C-S stretch. |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight. Fragmentation patterns would involve cleavage of the thiazole ring and loss of small molecules like CO or HCN. |

Synthesis and Experimental Protocols

The synthesis of benzothiazole derivatives often involves the condensation of 2-aminothiophenols with various electrophiles. A general experimental workflow for the synthesis of a 2-substituted benzothiazole is outlined below.

General Synthesis of 2-Substituted Benzothiazoles

A common method for the synthesis of 2-substituted benzothiazoles involves the reaction of 2-aminothiophenol with aldehydes.

Caption: General workflow for the synthesis of 2-substituted benzothiazoles.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-aminothiophenol (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add the corresponding aldehyde (1.0-1.2 eq).

-

Catalysis: A catalytic amount of an acid or base may be added to facilitate the condensation.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired 2-substituted benzothiazole.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and quantification of benzothiazole derivatives.

HPLC Method for Benzothiazole Derivatives

A general reverse-phase HPLC method can be employed for the separation and analysis of this compound.

Table 3: Typical HPLC Parameters for Benzothiazole Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Experimental Protocol:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create calibration standards.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Run: Inject the standards and samples onto the HPLC system.

-

Data Analysis: Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Biological Activity and Potential Signaling Pathways

Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While the specific mechanism of action for this compound is not extensively characterized, the benzothiazole scaffold is known to interact with various biological targets.

Putative Signaling Pathway Inhibition

Based on the known activities of benzothiazole-containing compounds, a plausible mechanism of action could involve the inhibition of key signaling pathways implicated in cell proliferation and survival, such as the PI3K/Akt pathway.

Caption: Putative inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Workflow for Biological Evaluation

A typical workflow to assess the biological activity of this compound, for instance, its potential anticancer effects, is depicted below.

Caption: Experimental workflow for evaluating the in vitro cytotoxicity of this compound.

Experimental Protocol (MTT Assay):

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile heterocyclic compound with a promising pharmacological profile. This technical guide has provided a summary of its key chemical, physical, and biological properties, along with standardized protocols for its synthesis and analysis. Further research into the specific molecular targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential in drug discovery and development.

References

Methodological & Application

Synthesis of 4-Benzothiazolol via Intramolecular Cyclization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-benzothiazolol, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is achieved through a robust two-step process involving the intramolecular cyclization to form a 4-methoxybenzothiazole intermediate, followed by a demethylation reaction to yield the target this compound. This application note includes detailed experimental procedures, quantitative data, and visual diagrams to facilitate replication and further research.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged structures in drug discovery. The hydroxylated benzothiazole, this compound (also known as 4-hydroxybenzothiazole), is a key intermediate for the synthesis of various biologically active molecules. This document outlines a reliable synthetic route to this compound, proceeding through a 4-methoxybenzothiazole intermediate.

The synthetic strategy involves two key transformations:

-

Intramolecular Cyclization: Formation of the benzothiazole ring system to produce 4-methoxybenzothiazole.

-

Demethylation: Cleavage of the methyl ether to unveil the desired 4-hydroxyl group.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Intramolecular Cyclization | 2-Amino-3-methoxythiophenol, Formic acid | - | 100 | 2 | ~90 |

| 2 | Demethylation | 4-Methoxybenzothiazole, Boron tribromide (BBr₃) | Dichloromethane (DCM) | 0 to RT | 12 | 77-86 |

Experimental Protocols

Step 1: Synthesis of 4-Methoxybenzothiazole via Intramolecular Cyclization

This protocol describes the formation of the benzothiazole ring from a suitable ortho-substituted aniline derivative.

Materials:

-

2-Amino-3-methoxythiophenol

-

Formic acid (88%)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, combine 2-amino-3-methoxythiophenol (1.0 eq) and formic acid (88%, 5.0 eq).

-

Heat the reaction mixture to 100 °C and maintain this temperature with stirring for 2 hours.

-

After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-methoxybenzothiazole.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound via Demethylation

This protocol details the cleavage of the methyl ether of 4-methoxybenzothiazole to yield the final product, this compound.[1][2]

Materials:

-

4-Methoxybenzothiazole

-

Boron tribromide (BBr₃) (1M solution in DCM)

-

Dichloromethane (DCM), anhydrous

-

Conical flask

-

Ice bath

-

Stirring apparatus

-

Water

-

Ether

-

Sodium hydroxide (2N)

-

Hydrochloric acid (dilute)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Dissolve 4-methoxybenzothiazole (1.0 eq) in anhydrous dichloromethane (DCM) in a conical flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a 1M solution of boron tribromide in DCM (1.5 - 2.0 eq) dropwise to the stirred solution. A white precipitate may form.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours (overnight).

-

Carefully quench the reaction by the slow addition of water.

-

Extract the mixture with ether (3 x 50 mL).

-

Wash the combined organic layers with a 2N sodium hydroxide solution.

-

Acidify the aqueous layer with dilute hydrochloric acid and then extract with ether (3 x 50 mL).

-

Dry the final ether extract over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield this compound. The product can be further purified by recrystallization.

Mandatory Visualization

Signaling Pathway of this compound Synthesis

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic pathway to this compound.

Experimental Workflow for the Synthesis of this compound

The following diagram outlines the key experimental procedures.

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols for the Quantification of 4-Benzothiazolol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of 4-Benzothiazolol. While specific validated methods for this compound are not widely published, the following protocols are adapted from validated methods for the closely related isomer, 2-hydroxybenzothiazole, and other benzothiazole derivatives. It is strongly recommended that these methods undergo in-house validation for the specific matrix and concentration range of interest.

Analytical Methods Overview

The primary methods for the quantification of benzothiazole derivatives, including this compound, are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These techniques offer the required selectivity and sensitivity for detecting and quantifying these compounds in various matrices.

Quantitative Data Summary

The following tables summarize quantitative data from studies on benzothiazole derivatives. This data can be used as a reference for expected performance characteristics.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS/MS) Performance Data for Hydroxybenzothiazole in Environmental Matrices

| Analyte | Matrix | Limit of Quantification (LOQ) | Recovery (%) |

| 2-Hydroxybenzothiazole | Surface Water | 0.01 - 2.12 ng/L | 70 - 130 |

| 2-Hydroxybenzothiazole | Wastewater | 0.05 - 6.14 ng/L | 70 - 130 |

| 2-Hydroxybenzothiazole | Sediment | 0.04 - 5.88 ng/g | 70 - 130 |

| 2-Hydroxybenzothiazole | Sludge | 0.22 - 6.61 ng/g | 70 - 130 |

Data adapted from a study on various benzothiazoles and UV filters in environmental matrices. The ranges represent values for a suite of analytes including 2-hydroxybenzothiazole[1].

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data for Benzothiazoles

| Analyte | Matrix | Method | Limit of Quantification (LOQ) |

| Benzothiazole Derivatives | Human Plasma | HPLC-MS/MS | 0.25 µmol/L |

This data is from a study on a thiazolidine derivative in human plasma and serves as an example of the sensitivity achievable with LC-MS/MS for related compounds[2].

Experimental Protocols

Protocol 1: Quantification of this compound in Environmental Water and Solid Samples by GC-MS/MS

This protocol is adapted from a method for the simultaneous determination of benzothiazoles and organic UV filters in various environmental matrices[1].

1. Sample Preparation: Aqueous Samples (Surface Water, Wastewater)

-

Solid-Phase Extraction (SPE):

-

Condition a polymeric SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

-

Adjust the pH of the water sample (typically 1 L) to the optimal value determined during method development (e.g., pH 2-4)[3].

-

Load the sample onto the SPE cartridge at a flow rate of 5-10 mL/min[3].

-

Wash the cartridge with 5 mL of ultrapure water to remove interferences.

-

Dry the cartridge under a gentle stream of nitrogen for at least 30 minutes.

-

Elute the analytes with an appropriate solvent (e.g., 6 mL of methanol followed by 6 mL of dichloromethane)[3].

-

Concentrate the eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of a suitable solvent (e.g., isooctane) containing an internal standard.

-

2. Sample Preparation: Solid Samples (Sediment, Sludge)

-

Ultrasonic Extraction (UE) and SPE Cleanup:

-

Weigh a known amount of the homogenized solid sample (e.g., 1-5 g).

-

Add a suitable extraction solvent (e.g., a mixture of acetone and n-hexane).

-

Extract the sample using an ultrasonic bath for a specified time (e.g., 15-30 minutes).

-

Centrifuge the sample and collect the supernatant.

-

Repeat the extraction process twice more.

-

Combine the supernatants and concentrate them.

-

Proceed with the SPE cleanup step as described for aqueous samples.

-

3. GC-MS/MS Instrumental Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent[3].

-

Injection Mode: Splitless[3].

-

Injection Volume: 1 µL[3].

-

Injector Temperature: 280 °C[3].

-

Oven Temperature Program: Start at 120°C (hold for 3 min), ramp to 260°C at 6°C/min (hold for 1 min), then ramp to 320°C at 8°C/min (hold for 5 min)[3].

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

Protocol 2: Quantification of this compound in Biological Matrices by LC-MS/MS

This protocol is a general guideline adapted from methods for the analysis of small molecules in biological fluids[2][4].

1. Sample Preparation: Plasma/Serum

-

Protein Precipitation:

-

To a known volume of plasma or serum (e.g., 100 µL), add 3 volumes of cold acetonitrile containing an internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase.

-

-

Solid-Phase Extraction (SPE): (For cleaner samples and lower detection limits)

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange polymer-based cartridge)[4].

-

Dilute the plasma/serum sample with an acidic solution (e.g., 0.1% formic acid in water).

-

Load the diluted sample onto the SPE cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analyte with a stronger organic solvent, possibly with an added base (e.g., 5% ammonium hydroxide in methanol).

-

Evaporate the eluate and reconstitute as described above.

-

2. LC-MS/MS Instrumental Analysis

-

Liquid Chromatograph (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.5 µm particle size) is a good starting point[2].

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration. The exact gradient needs to be optimized.

-

Flow Rate: 0.3 mL/min[2].

-

Column Temperature: 40 °C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows must be optimized for this compound.

-

Experimental Workflows and Diagrams

References

- 1. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: 4-Benzothiazolol as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-benzothiazolol as a strategic building block in organic synthesis. Its unique structure, featuring a reactive hydroxyl group on the benzothiazole scaffold, makes it a valuable precursor for the development of novel bioactive molecules and functional materials.

Introduction to this compound

This compound, also known as 4-hydroxybenzothiazole, is a heterocyclic compound that serves as a versatile intermediate in organic synthesis. The presence of the phenolic hydroxyl group at the 4-position offers a convenient handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This feature is particularly advantageous in medicinal chemistry for structure-activity relationship (SAR) studies and in materials science for tuning the properties of organic molecules.

Synthetic Applications of this compound

The hydroxyl group of this compound can be readily derivatized through several key reactions, including etherification and esterification. These transformations allow for the systematic modification of the molecule's steric and electronic properties, which can significantly impact its biological activity or material characteristics.

Etherification Reactions

The formation of ether linkages is a common strategy to introduce a wide range of substituents at the 4-position of the benzothiazole core.

The Williamson ether synthesis is a classical and reliable method for preparing ethers from an alkoxide and a primary alkyl halide. In the case of this compound, the phenolic proton is first removed by a suitable base to generate the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkylating agent.

Experimental Protocol: Synthesis of 4-Alkoxybenzothiazole via Williamson Ether Synthesis

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous solvent (e.g., acetone, DMF, THF)

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (1.2-1.5 eq) in portions at room temperature.

-

Stir the mixture for 30-60 minutes to ensure complete formation of the phenoxide.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., reflux in acetone or 60-80 °C in DMF) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-alkoxybenzothiazole.

The Mitsunobu reaction provides an alternative route to ethers, particularly when using secondary alcohols, and proceeds with inversion of configuration at the alcohol stereocenter. This reaction involves the use of a phosphine reagent (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

Experimental Protocol: Synthesis of 4-Alkoxybenzothiazole via Mitsunobu Reaction

Materials:

-

This compound

-

Alcohol (primary or secondary)

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous solvent (e.g., THF, DCM)

Procedure:

-

Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and PPh₃ (1.5 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DEAD or DIAD (1.5 eq) in the same solvent dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to separate the desired ether from triphenylphosphine oxide and the hydrazide byproduct.

Esterification Reactions

Esterification of the hydroxyl group of this compound is another important transformation, leading to derivatives with altered polarity and potential for modified biological interactions.

The Steglich esterification is a mild method for the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1]

Experimental Protocol: Synthesis of 4-Benzothiazolyl Esters via Steglich Esterification [1]

Materials:

-

This compound

-

Carboxylic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous solvent (e.g., dichloromethane (DCM), DMF)

Procedure:

-

Dissolve the carboxylic acid (1.2 eq) and DCC (1.2 eq) in the anhydrous solvent and cool the mixture to 0 °C.[1]

-

Add this compound (1.0 eq) and a catalytic amount of DMAP (0.1 eq) to the cooled suspension.[1]

-

Stir the resulting mixture at room temperature for several hours (typically 4-12 h) until the reaction is complete as monitored by TLC.[1]

-

Filter off the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with aqueous solutions of 5% HCl and 5% NaHCO₃.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the derivatization of this compound and related hydroxybenzothiazole systems.

| Reaction Type | Reagents and Conditions | Substrate | Product | Yield (%) | Reference |

| Williamson Ether Synthesis | Alkyl halide, K₂CO₃, Acetone, reflux | 4-Hydroxybenzothiazole | 4-Alkoxybenzothiazole | 70-90% | General Protocol |

| Mitsunobu Reaction | Alcohol, PPh₃, DEAD, THF, 0 °C to rt | 4-Hydroxybenzothiazole | 4-Alkoxybenzothiazole | 60-85% | General Protocol |

| Steglich Esterification | Carboxylic acid, DCC, DMAP, DCM, 0 °C to rt | (E)-4-[(6-ethoxy benzothiazol-2-yl) diazenyl] phenol | Azo-bridged phenyl ester | 65-80% | [1] |

Applications in Drug Discovery

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The ability to easily modify the 4-position of the benzothiazole ring system through the hydroxyl group of this compound makes this building block particularly attractive for the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

For instance, substituted benzothiazoles have been investigated as kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. The PI3K/Akt/mTOR and MAPK signaling pathways are common targets for kinase inhibitors.

Visualization of Synthetic and Signaling Pathways

Synthetic Workflow for this compound Derivatization

Caption: General synthetic routes for the derivatization of this compound.

Simplified Kinase Signaling Pathway

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a benzothiazole derivative.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its readily accessible hydroxyl group provides a platform for the synthesis of a diverse array of derivatives. The straightforward etherification and esterification protocols outlined in this document, coupled with the potential for these derivatives to exhibit interesting biological activities, make this compound an important tool for researchers in medicinal chemistry and materials science. Further exploration of its reactivity and the biological properties of its derivatives is warranted to fully exploit its potential.

References

Application Notes and Protocols for 4-Benzothiazolol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 4-Benzothiazolol, also known as 4-hydroxybenzothiazole. This document includes its synthesis, biological activities with a focus on its role as an inhibitor of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) and its potential as an anticancer agent, along with detailed experimental protocols and visualizations of relevant signaling pathways.

Introduction

Benzothiazoles are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. The benzothiazole scaffold is a key structural motif in numerous therapeutic agents with a wide range of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. This compound, a hydroxylated derivative of benzothiazole, has emerged as a promising lead compound for the development of novel therapeutic agents, particularly in the field of oncology and endocrinology. Its ability to inhibit key enzymes and modulate cellular signaling pathways makes it a valuable tool for drug discovery and development.

Biological Activities and Data Presentation

The primary biological activities of this compound and its derivatives are centered around their anticancer and enzyme-inhibiting properties. Notably, hydroxybenzothiazoles have been identified as potent inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1), an enzyme implicated in the biosynthesis of active estrogens, which play a crucial role in the progression of hormone-dependent cancers like breast cancer.

Anticancer Activity

While specific IC50 values for this compound are not extensively reported, the antiproliferative activities of various benzothiazole derivatives against several human cancer cell lines have been documented. The data presented below is for structurally related benzothiazole compounds, providing an indication of the potential efficacy of this class of molecules.

Table 1: Anticancer Activity of Benzothiazole Derivatives against Various Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Phenylacetamide Benzothiazole Derivative (4d) | AsPC-1 (Pancreatic) | 7.66 | [1] |

| Phenylacetamide Benzothiazole Derivative (4d) | BxPC-3 (Pancreatic) | 3.99 | [1] |

| Phenylacetamide Benzothiazole Derivative (4d) | Capan-2 (Pancreatic) | 8.97 | [1] |

| Phenylacetamide Benzothiazole Derivative (4f) | AsPC-1 (Pancreatic) | 10.04 | [1] |

| Phenylacetamide Benzothiazole Derivative (4f) | BxPC-3 (Pancreatic) | 18.85 | [1] |

| Phenylacetamide Benzothiazole Derivative (4f) | Capan-2 (Pancreatic) | 20.10 | [1] |

| Quinoline-Benzotriazole Hydrazone | 769-P (Renal) | >100 | [2] |

| Quinoline-Benzotriazole Hydrazone | HepG2 (Liver) | 3.10 | [2] |

| Quinoline-Benzotriazole Hydrazone | H1563 (Lung) | 7.39 | [2] |

| Quinoline-Benzotriazole Hydrazone | LN-229 (Glioblastoma) | 1.23 | [2] |

17β-HSD1 Inhibition

Hydroxybenzothiazole derivatives have been specifically investigated as inhibitors of 17β-HSD1. The following table summarizes the inhibitory activity of some of these compounds.

Table 2: Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) by Benzothiazole Derivatives

| Compound/Derivative | 17β-HSD1 IC50 (nM) | 17β-HSD2 IC50 (nM) | Reference |

| Bis(hydroxyphenyl) arene derivative (8) | 151 | >1000 | [3] |

| (Hydroxyphenyl)naphthol derivative (14) | 116 | >1000 | [3] |

| (Hydroxyphenyl)naphthol derivative (16) | 26 | >1000 | [3] |

Experimental Protocols

Synthesis of this compound (Adapted from General Procedures)

This protocol is an adapted general method for the synthesis of benzothiazole derivatives and may require optimization for the specific synthesis of this compound.

Materials:

-

2-Amino-3-mercaptophenol

-

Formic acid

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO3)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

UV lamp

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2-amino-3-mercaptophenol (10 mmol) in 30 mL of ethanol.

-

Add formic acid (12 mmol) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

-

Monitor the reaction progress using TLC (e.g., with a mobile phase of ethyl acetate/hexane, 1:1).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol for 17β-HSD1 Inhibition Assay (Cell-Based)

This protocol is based on methods described for testing inhibitors of 17β-HSD1 in a cellular context.

Materials:

-

T-47D human breast cancer cells

-

Cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

Dextran-coated charcoal-treated FBS (DCC-FBS)

-

Insulin solution

-

[³H]-Estrone (radiolabeled substrate)

-

This compound (or test compound)

-

Dimethyl sulfoxide (DMSO)

-

24-well cell culture plates

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA solution

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed T-47D cells in 24-well plates at a density of approximately 24,000 cells per well in 980 µL of culture medium supplemented with insulin (50 ng/mL) and 5% DCC-FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution with the culture medium to achieve the desired final concentrations. Add 10 µL of the diluted compound solution to each well. Ensure the final DMSO concentration in each well is ≤ 0.1%. Include a vehicle control (DMSO only) and a positive control inhibitor if available.

-

Substrate Addition and Incubation: After a pre-incubation period with the inhibitor (e.g., 1 hour), add [³H]-Estrone to each well to a final concentration of approximately 10 nM.

-

Incubate the plate for a defined period (e.g., 4 hours) at 37°C.

-

Extraction of Steroids: Following incubation, stop the reaction by adding ice-cold PBS and placing the plate on ice. Extract the steroids from the culture medium by adding an organic solvent (e.g., ethyl acetate).

-

Separation and Quantification: Separate the substrate ([³H]-Estrone) from the product ([³H]-Estradiol) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of radiolabeled product by scraping the corresponding spots from the TLC plate into scintillation vials, adding a scintillation cocktail, and measuring the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of conversion of estrone to estradiol for each treatment condition. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Visualizations